molecular formula C12H10ClN3 B11876992 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine

2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine

Cat. No.: B11876992
M. Wt: 231.68 g/mol
InChI Key: APNYURNNZIWBPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine is unique due to the presence of both the chloro substituent and the dihydrobenzo ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine

InChI

InChI=1S/C12H10ClN3/c13-12-15-10-8-4-2-1-3-7(8)5-6-9(10)11(14)16-12/h1-4H,5-6H2,(H2,14,15,16)

InChI Key

APNYURNNZIWBPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2N)Cl

Origin of Product

United States

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